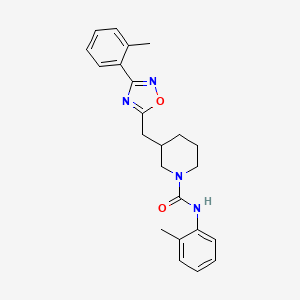
N-(o-tolyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(o-tolyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(o-tolyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound that integrates a piperidine moiety with an oxadiazole structure. This combination has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by oxadiazole derivatives. The 1,2,4-oxadiazole ring is particularly noted for its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acid derivatives. The piperidine moiety is then coupled with the oxadiazole intermediate under controlled conditions. This multi-step synthesis often requires specific catalysts and reaction conditions to optimize yield and purity .
Antimicrobial Activity
Research indicates that 1,2,4-oxadiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds containing this scaffold exhibit inhibitory effects against various strains of bacteria and fungi. Specifically, derivatives have been tested against Mycobacterium tuberculosis, demonstrating potent activity with minimum inhibitory concentrations (MICs) as low as 0.045 µg/mL .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 3a | Mycobacterium tuberculosis | 0.5 |
| 4a | Mycobacterium tuberculosis | 0.045 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. The oxadiazole moiety contributes to the inhibition of tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation significantly .
Anti-inflammatory Activity
Compounds containing the oxadiazole structure also exhibit anti-inflammatory properties. They have been found to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes involved in the inflammatory process. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
A notable study by Shruthi et al. (2019) explored the structure-activity relationship (SAR) of oxadiazole derivatives linked to quinoline scaffolds. Their findings indicated that modifications to the oxadiazole ring significantly affected biological activity against drug-resistant strains of Mycobacterium tuberculosis. The study emphasized the importance of substituents on both the oxadiazole and piperidine rings in enhancing antimicrobial efficacy .
Another relevant investigation by Desai et al. (2016) focused on the design of 1,2,4-oxadiazole derivatives based on known anti-TB drugs. The synthesized compounds were evaluated for their MIC against Mtb strains, revealing promising results that warrant further exploration into their therapeutic potential .
特性
IUPAC Name |
N-(2-methylphenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-8-3-5-11-19(16)22-25-21(29-26-22)14-18-10-7-13-27(15-18)23(28)24-20-12-6-4-9-17(20)2/h3-6,8-9,11-12,18H,7,10,13-15H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKRHEUYMFQGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














